molecular formula C12H8F2O2 B6373327 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% CAS No. 1261961-05-0

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%

Cat. No.: B6373327
CAS No.: 1261961-05-0
M. Wt: 222.19 g/mol
InChI Key: PARKTXWOHFYEFV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% (3-F5HPP) is a fluorinated phenol that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 114-115°C, and is soluble in most organic solvents. 3-F5HPP is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. It is also used in the synthesis of other fluorinated phenols and as a reagent in organic synthesis.

Scientific Research Applications

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other fluorinated phenols, and as an intermediate in the synthesis of many pharmaceuticals. In addition, 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% has been used as a model compound for studying the structure and reactivity of fluorinated phenols.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is not well understood. It is believed that the hydroxyl group in 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is able to undergo nucleophilic substitution reactions with other molecules, allowing it to act as a catalyst in a variety of organic reactions. In addition, it is believed that the fluorine atoms in 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% are able to form hydrogen bonds with other molecules, allowing it to act as an inhibitor in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% are not well understood. It is believed that 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is able to interact with various enzymes in the body, leading to changes in metabolic pathways and physiological processes. However, more research is needed to fully understand the biochemical and physiological effects of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under a variety of conditions. In addition, it is soluble in most organic solvents and has a low melting point, making it easy to handle and store. However, 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% is also susceptible to hydrolysis and oxidation, and it can react with certain reagents, making it necessary to take precautions when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95%. These include further study of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research is needed to better understand its mechanism of action and its potential uses in organic synthesis. Finally, further research is needed to develop more efficient methods for its synthesis and purification.

Synthesis Methods

3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% can be synthesized via a number of methods. One common method is the reaction of 3-fluoro-4-hydroxybenzoic acid with phosphorus oxychloride in the presence of a base such as potassium carbonate. This reaction yields a mixture of 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% and 4-fluoro-3-hydroxybenzoic acid, which can be separated by column chromatography. Another method involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with phosphorus oxychloride in the presence of a base such as potassium carbonate. This reaction yields 3-Fluoro-5-(3-fluoro-4-hydroxyphenyl)phenol, 95% in good yields.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARKTXWOHFYEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684186
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-05-0
Record name 3',5-Difluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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